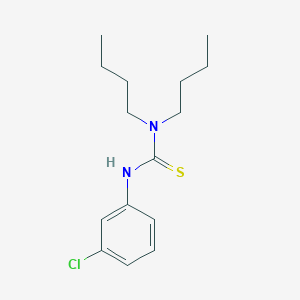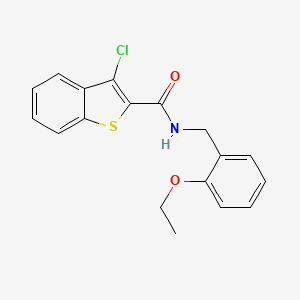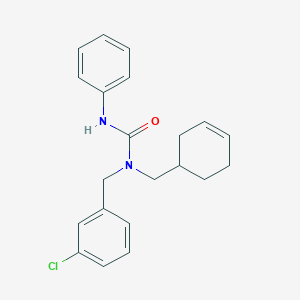![molecular formula C19H17BrN4O3 B4340875 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4340875.png)
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide
Overview
Description
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The bromination and nitration of the pyrazole ring are then carried out using bromine and nitric acid, respectively. The final step involves the coupling of the substituted pyrazole with N-(2-ethylphenyl)benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, the purification steps would be streamlined to ensure high purity of the final product, which is crucial for its application in sensitive fields like pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro and bromine groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, which could contribute to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromo-1H-pyrazol-1-yl)methyl-N-phenylbenzamide
- 3-(4-nitro-1H-pyrazol-1-yl)methyl-N-(2-ethylphenyl)benzamide
- 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl-N-(2-methylphenyl)benzamide
Uniqueness
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide is unique due to the specific combination of functional groups within its structure. The presence of both bromine and nitro groups on the pyrazole ring, along with the N-(2-ethylphenyl)benzamide moiety, provides a distinct set of chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3/c1-2-14-7-3-4-9-17(14)21-19(25)15-8-5-6-13(10-15)11-23-12-16(20)18(22-23)24(26)27/h3-10,12H,2,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVUAVUEMCRBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{4-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4340820.png)
![N~1~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-(2,4-DIFLUOROPHENOXY)ACETAMIDE](/img/structure/B4340823.png)

![propyl 4-({3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B4340835.png)

![N-(3,4-dimethoxybenzyl)-N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4340838.png)
![4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}BENZAMIDE](/img/structure/B4340843.png)
![1-ethyl-5-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxamide](/img/structure/B4340846.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B4340848.png)
![5-[(2-nitrophenoxy)methyl]-N-3-pyridinyl-2-furamide](/img/structure/B4340863.png)
![5-(aminosulfonyl)-2,4-dichloro-N-[1-(2,4-dimethylphenyl)ethyl]benzamide](/img/structure/B4340864.png)
![N~1~-[2-(METHYLSULFANYL)PHENYL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B4340872.png)

